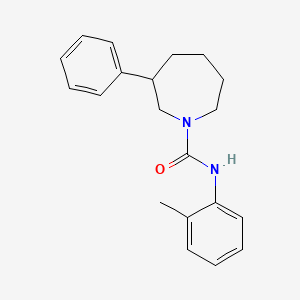
3-phenyl-N-(o-tolyl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-phenyl-N-(o-tolyl)azepane-1-carboxamide” is a type of azepane-based compound . Azepane-based compounds are saturated seven-membered carbocycles where one carbon atom is replaced with a nitrogen atom . The azepane structure is also found in fused-ring derivatives endowed with a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play great synthetic relevance because of their different biological activities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom .Chemical Reactions Analysis
The synthesis of azepane-based compounds like “this compound” involves various chemical reactions including ring-closing reactions and ring-expansion reactions of cyclic compounds .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including compounds with aryl substituents like phenyl, 2-chlorophenyl, 3-chlorophenyl, 4-chlorophenyl, o-tolyl, and others, have been extensively studied. These compounds were characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. For example, one of the compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further analyzed through single crystal X-ray diffraction studies, offering insights into its molecular structure and conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).
Azepanium Ionic Liquids
- Azepane, a seven-member alicyclic secondary amine, has been utilized to synthesize a new family of room temperature ionic liquids. This work not only presents a method to mitigate the disposal of azepane, a byproduct in the polyamide industry, but also introduces azepanium ionic liquids as promising and safe alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows (Belhocine et al., 2011).
Ring Enlargement and Photolysis
- Studies on the photolysis of phenyl azide have led to ring enlargement and the formation of various derivatives, showcasing the potential of these reactions in creating novel compounds with specific structural features. These studies provide a foundation for further exploration of the photolytic transformation of related compounds (Doering & Odum, 1966).
Sulfenyl and Sulfinyl Chlorides Addition Reactions
- The reactions of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl chlorides and sulfinyl chlorides leading to sulfenamides and sulfinamides respectively, which possess an azetidine ring, have been explored. These findings contribute to the understanding of the mechanism involving an intermediate carbenium ion formed by the addition of the electrophile at the N-atom and cleavage of the N(1)C(3) bond (Mlostoń et al., 2008).
Polymerization and Material Science Applications
- The polymerization of 7-oxo-4-phenyl-1,4-azaphosphepane and its derivatives, including discussions on their applications in creating materials with specific properties such as high solubility in polar aprotic solvents and gas transport characteristics, highlights the compound's utility in material science (Ogata & Saito, 1973).
Complexation and Extraction Properties
- Research on the complexation and extraction properties of lanthanides with N-alkyl-N-phenyl-1,10-phenanthroline-2-carboxamide, indicating high extractability and strong complexation in acidic media, suggests potential applications in the separation and purification processes of lanthanides and actinides (Kobayashi et al., 2010).
Future Directions
Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
properties
IUPAC Name |
N-(2-methylphenyl)-3-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-9-5-6-13-19(16)21-20(23)22-14-8-7-12-18(15-22)17-10-3-2-4-11-17/h2-6,9-11,13,18H,7-8,12,14-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDFAAZOGIZLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

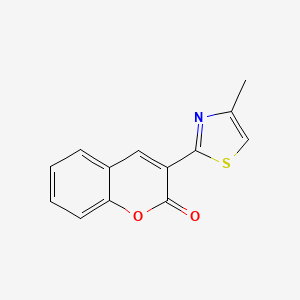
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2356959.png)
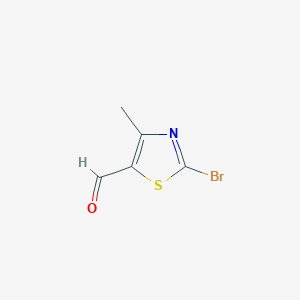
![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)
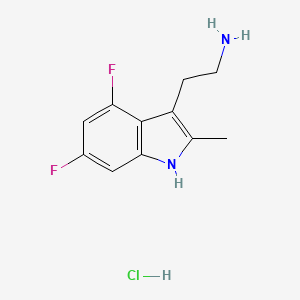
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2356963.png)
![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)
![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)
![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)
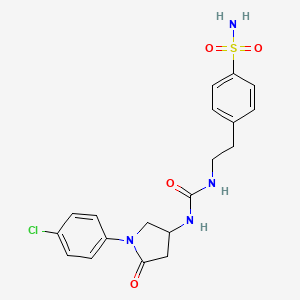

![7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2356975.png)